3-(3-ethylazepan-3-yl)phenol
Description
3-(3-Ethylazepan-3-yl)phenol (IUPAC name: 3-ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one) is a heterocyclic compound featuring a seven-membered azepane ring fused with a lactam (azepan-2-one) group. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 247.338 g/mol . The structure includes:
- A hydroxyphenyl group at position 3 of the azepane ring.
- Ethyl and methyl substituents on the nitrogen atom and azepane backbone.
Properties
CAS No. |
59263-75-1 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(3-ethylazepan-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-2-14(8-3-4-9-15-11-14)12-6-5-7-13(16)10-12/h5-7,10,15-16H,2-4,8-9,11H2,1H3 |
InChI Key |
SRKPTFLLCFBPCD-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCNC1)C2=CC(=CC=C2)O |
Canonical SMILES |
CCC1(CCCCNC1)C2=CC(=CC=C2)O |
Synonyms |
N-(desmethyl)meptazinol N-desmethylmeptazinol |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethylazepan-3-yl)phenol can be achieved through several methods:
Nucleophilic Aromatic Substitution: This method involves the substitution of an aromatic halide with a nucleophile.
Reductive Amination: Another approach involves the reductive amination of a phenol derivative with an azepane precursor.
Industrial Production Methods
Industrial production of 3-(3-ethylazepan-3-yl)phenol may involve large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethylazepan-3-yl)phenol undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring of the phenol group is highly reactive towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Electrophilic Substitution: Concentrated nitric acid (HNO3) for nitration, bromine water (Br2) for bromination.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro-phenols, bromo-phenols
Scientific Research Applications
3-(3-ethylazepan-3-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-ethylazepan-3-yl)phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(3-ethylazepan-3-yl)phenol with analogous compounds, focusing on molecular features and substituents:
Key Observations:
Complexity: The azepane-containing compound is structurally more complex than simple substituted phenols (e.g., 3-chlorophenol) due to its fused heterocyclic ring and lactam group.
Molecular Weight: The compound’s higher molecular weight (247.34 g/mol) compared to simpler phenols (128–173 g/mol) suggests differences in solubility, boiling points, and pharmacokinetic properties.
Limitations of Available Data
The evidence provided lacks critical information on:
- Physicochemical properties (e.g., melting point, solubility) of 3-(3-ethylazepan-3-yl)phenol.
- Biological activity or toxicity profiles for direct pharmacological comparison.
- Synthetic routes or industrial applications beyond its technical-grade classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
